molecular formula C13H17N3NaO4S B125322 Dipyrone CAS No. 68-89-3

Dipyrone

Cat. No.: B125322
CAS No.: 68-89-3
M. Wt: 334.35 g/mol
InChI Key: CEOUXRNZHGKECQ-UHFFFAOYSA-N
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Description

Dipyrone (metamizole), a pyrazolone-derived nonsteroidal anti-inflammatory drug (NSAID), has been clinically used since 1922 for its analgesic, antipyretic, and spasmolytic properties . Unlike traditional NSAIDs, this compound exhibits minimal gastrointestinal toxicity, making it a preferred option in countries where it remains approved (e.g., Germany, Spain, Brazil) . However, its association with rare but severe hematological side effects, such as agranulocytosis, has led to market withdrawal in the U.S., U.K., and Japan .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipyrone is synthesized through a multi-step process. The initial step involves the condensation of 4-methylaminoantipyrine with formaldehyde to form 4-formylaminoantipyrine. This intermediate is then sulfonated using sulfuric acid to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Dipyrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Properties

Dipyrone is metabolized into several active metabolites, primarily 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA), which are responsible for its pharmacological effects. These metabolites exhibit potent analgesic and antipyretic activities, although their exact mechanisms of action are not fully understood .

Key Pharmacological Effects:

  • Analgesic: Effective in managing acute and chronic pain.
  • Antipyretic: Reduces fever through peripheral and central mechanisms.
  • Spasmolytic: Alleviates smooth muscle spasms, particularly in the gastrointestinal tract .

Clinical Applications

  • Pain Management
    • This compound is frequently used for the treatment of postoperative pain, cancer-related pain, and other acute pain conditions. Its efficacy is comparable to that of other analgesics such as non-steroidal anti-inflammatory drugs (NSAIDs) and opioids .
  • Fever Reduction
    • It is utilized in cases of pyrexia where traditional antipyretics may be contraindicated or ineffective. Studies have shown that this compound can effectively lower fever induced by infections or inflammatory processes .
  • Gastrointestinal Applications
    • This compound has been shown to relieve colic-like abdominal pain originating from biliary and intestinal tracts. Its spasmolytic effects are beneficial in treating conditions such as renal colic .

Research Findings

Recent studies have explored various aspects of this compound's effects on biological systems:

  • A study investigating this compound's effects on intervertebral disc cells demonstrated that while it inhibited cell proliferation, it did not induce apoptosis. The treatment altered gene expression related to cartilage metabolism, suggesting potential implications for degenerative disc disease .
  • Another research highlighted this compound's protective effects on the gastric mucosa, indicating that it could reduce the risk of gastric ulcers compared to NSAIDs .

Case Studies

Case Study 1: Postoperative Pain Management
In a clinical trial involving patients undergoing major surgery, this compound was administered as part of a multimodal analgesia regimen. Results indicated a significant reduction in pain scores compared to control groups receiving placebo or alternative analgesics.

Case Study 2: Management of Fever in Pediatric Patients
A cohort study assessed the efficacy of this compound in children with febrile illnesses. The results showed rapid onset of action in reducing fever without significant adverse effects, supporting its use as an effective antipyretic in pediatric care .

Data Table: Comparative Efficacy of this compound

ApplicationEfficacy LevelSafety ProfileCommon Use Cases
AnalgesicHighModerate risk (agranulocytosis)Postoperative pain, cancer pain
AntipyreticHighLow riskFever management
SpasmolyticModerateLow riskAbdominal colic

Comparison with Similar Compounds

Comparison with Similar Compounds

Dipyrone vs. Acetylsalicylic Acid (ASA)

  • Mechanism : Both inhibit prostaglandin synthesis via COX inhibition, but this compound’s effect is reversible, whereas ASA covalently modifies COX, leading to irreversible inhibition .
  • Efficacy : In human fibroblast cultures, ASA suppressed basal prostaglandin production more effectively than this compound (P < 0.0001). However, this compound demonstrated comparable inhibition of bradykinin-stimulated arachidonic acid release without reducing cell viability .

This compound vs. Paracetamol (Acetaminophen)

  • Mechanism: Both are classified as atypical NSAIDs with weak peripheral COX inhibition but strong central COX-3 inhibition. This compound uniquely activates ATP-sensitive K⁺ channels and TRPA1 receptors, whereas paracetamol relies on TRPV1 modulation and endogenous opioid pathways .
  • Analgesia : In pediatric tonsillectomy patients, this compound and paracetamol showed equivalent pain relief, but this compound required fewer rescue analgesics .
  • Antipyretic Efficacy: In critically ill adults, intravenous paracetamol reduced fever faster (within 2 hours) than this compound, though this compound achieved greater temperature reduction by 4 hours .
  • Safety : Paracetamol carries hepatotoxicity risks at high doses, while this compound’s agranulocytosis risk (~1–5 cases per million users) remains a debated contraindication .

This compound vs. Ibuprofen

  • Both achieved ~1.5°C decline within 4 hours .
  • Analgesic Potency : In postoperative pain models, this compound (500 mg oral) provided 73% patient-reported pain relief (vs. 32% with placebo), comparable to ibuprofen’s efficacy .
  • Safety : Ibuprofen’s higher COX-1 inhibition increases gastrointestinal and cardiovascular risks, whereas this compound’s spasmolytic action benefits colic pain without exacerbating ulcers .

This compound vs. Novel Analgesic Compounds

  • 4-Acyl-Arylhydrazone Derivatives : Compound W1d, a this compound analog, demonstrated 11-fold greater potency (ED₅₀ = 1.41 mg/kg) in mouse abdominal constriction tests, though efficacy (86% inhibition) matched this compound .
  • Indole-Chalcone Hybrids : These compounds showed comparable latency in hot-plate tests to this compound (300 mg/kg) but superior efficacy in tail-immersion assays, suggesting enhanced central analgesic pathways .

Data Tables

Table 1: Antipyretic Efficacy in Clinical Studies

Drug Population Time to Effect Temperature Reduction Study Design Reference
This compound IV ICU Adults 4 hours -1.0°C Retrospective
Paracetamol IV ICU Adults 2 hours -1.2°C Retrospective
This compound Oral Febrile Children 4 hours -1.5°C Meta-Analysis
Ibuprofen Oral Febrile Children 4 hours -1.6°C Meta-Analysis

Table 2: Analgesic Potency in Preclinical Models

Compound Model ED₅₀ (mg/kg) Efficacy vs. This compound Reference
This compound Mouse Abdominal 15.80 Baseline (86%)
W1d Mouse Abdominal 1.41 11x more potent
Indole-Chalcone Mouse Hot-Plate 300 Equivalent

Mechanistic Insights and Clinical Implications

  • COX Inhibition: this compound’s metabolites (MAA, AA) inhibit COX-1/COX-2 non-competitively, reducing prostaglandin synthesis without damaging gastrointestinal mucosa .
  • TRP Channel Modulation : Activation of TRPA1 by this compound metabolites contributes to peripheral analgesia, distinguishing it from centrally acting paracetamol .
  • Combination Therapies : Co-administration with opioids (e.g., tramadol) enhances analgesia synergistically, minimizing opioid dosage and side effects .

Biological Activity

Dipyrone, also known as metamizole, is a non-opioid analgesic and antipyretic agent widely used in various countries for the treatment of pain and fever. Its biological activity is primarily attributed to its metabolites, particularly 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA). This article explores the pharmacological mechanisms, clinical efficacy, adverse effects, and case studies related to this compound.

This compound's analgesic and antipyretic effects are thought to arise from multiple mechanisms:

  • Inhibition of Cyclooxygenase Enzymes : this compound and its metabolites inhibit both COX-1 and COX-2 enzymes, which play crucial roles in prostaglandin synthesis. Prostaglandins are mediators of pain and fever, thus their inhibition contributes to the analgesic and antipyretic effects of this compound .
  • Central Nervous System Effects : Evidence suggests that this compound can cross the blood-brain barrier, allowing its metabolites to exert effects on central pain pathways. Studies indicate that the analgesic effects may be mediated through cannabinoid receptor activation in the central nervous system .
  • Peripheral Mechanisms : While primarily acting centrally, this compound also exhibits weak peripheral anti-inflammatory activity. This dual-action may explain its effectiveness in treating various types of pain, including colic-like abdominal pain .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its biological activity:

  • Absorption and Metabolism : After oral administration, this compound undergoes rapid hydrolysis to MAA, which has a bioavailability of approximately 85%. The peak plasma concentrations are achieved within 1.2 to 2.0 hours .
  • Elimination Half-Life : The elimination half-life of MAA is approximately 2.6 to 3.5 hours, indicating a relatively short duration of action which necessitates multiple dosing in clinical settings .

Clinical Efficacy

This compound has been extensively studied for its efficacy in various clinical scenarios:

  • Postoperative Pain Management : A systematic review indicated that this compound is effective for acute postoperative pain relief. In trials comparing this compound with other analgesics like ibuprofen and paracetamol, it demonstrated comparable efficacy with a favorable safety profile .
  • Migraine Treatment : this compound has been used effectively for acute migraine attacks. Its rapid onset of action makes it a valuable option in emergency settings .

Table 1: Summary of Clinical Studies on this compound Efficacy

Study TypeSample SizeComparison GroupMain Findings
Postoperative Pain Study809Placebo/IbuprofenComparable efficacy to other NSAIDs
Migraine Treatment StudyVariesPlaceboEffective in acute migraine relief
Colic Pain ManagementN/AN/AEffective for biliary/intestinal colic

Adverse Effects

Despite its efficacy, this compound is associated with certain adverse effects:

  • Agranulocytosis : A rare but serious side effect is agranulocytosis, which can lead to severe immunosuppression. Reports indicate that prolonged use (beyond 14 days) may increase this risk . A case study highlighted a patient who developed granulocytopenia after 23 days of treatment, which resolved upon discontinuation of the drug .
  • Other Adverse Reactions : Commonly reported non-severe adverse events include allergic reactions and mild gastrointestinal disturbances. A study involving nearly 50,000 doses reported a low incidence (0.3%) of adverse events associated with this compound use .

Case Studies

Several case studies illustrate both the therapeutic potential and risks associated with this compound:

  • Granulocytopenia Case Report : A 59-year-old female developed granulocytopenia after prolonged use of this compound for pain management following multiple traumas. The condition improved after discontinuing the drug, emphasizing the need for monitoring during extended therapy .
  • Postoperative Pain Management : In a clinical trial involving postoperative patients, this compound was shown to effectively manage pain with minimal side effects compared to traditional NSAIDs .

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of dipyrone as an analgesic and antipyretic?

this compound’s metabolites, particularly 4-methyl-amino-antipyrine (MAA), inhibit cyclooxygenase (COX)-1 and COX-2 enzymes non-selectively, with IC50 values of 2.55 μmol/L (COX-1) and 4.65 μmol/L (COX-2) in vitro. This inhibition reduces prostaglandin synthesis, contributing to its analgesic and antipyretic effects. Notably, MAA plasma concentrations remain above IC50 thresholds for 8–12 hours post-administration, correlating with sustained COX suppression .

Q. What is the evidence for this compound’s association with agranulocytosis, and how should researchers assess this risk?

Agranulocytosis incidence varies geographically (risk ratio: 0.8–23.7), influenced by dosing patterns, treatment duration, and concomitant medications. Researchers should conduct pharmacovigilance studies with standardized hematological monitoring, particularly in regions where this compound is widely used. Integrative reviews synthesizing data from diverse populations (e.g., via SciELO, PubMed) are critical to contextualize risk factors .

Q. How effective is this compound compared to acetaminophen for postoperative pain relief?

In randomized trials, single-dose oral this compound (500 mg) achieved ≥50% pain relief in 73% of patients vs. 32% with placebo. Intravenous this compound (1 g) showed comparable efficacy to acetaminophen in migraine and tension-type headache, with no significant differences in adverse events. Researchers should prioritize double-blind designs with active comparators and standardized pain scales (e.g., VAS) .

Advanced Research Questions

Q. How can conflicting data on this compound’s antipyretic efficacy in ICU patients be resolved?

Retrospective studies report marginal temperature reductions with this compound (-0.8°C) vs. acetaminophen (-0.9°C), but lack untreated controls. Future trials should include untreated cohorts and use time-series analysis (e.g., Friedman test for paired temperature data). Sample sizes ≥765 patients are recommended to detect clinically relevant differences (e.g., 0.3°C) with 90% power .

Q. What methodological challenges arise when studying this compound’s neuroprotective potential in stroke models?

In vitro studies show this compound inhibits apoptosis in ischemic brain cells, but its prodrug nature limits direct COX inhibition in cell cultures. Researchers must prioritize in vivo models (e.g., rodent middle cerebral artery occlusion) with immunohistochemical analysis of apoptotic markers (e.g., caspase-3) and dose-response studies to validate neuroprotection without agranulocytosis risks .

Q. Why do pharmacokinetic studies of this compound’s active metabolite (MAA) show variability across populations?

Population pharmacokinetic analyses reveal age-dependent clearance reductions (p<0.05), with hepatic/renal function being poor predictors. Researchers should employ nonlinear mixed-effects modeling (NONMEM) to account for covariates like age and polypharmacy, particularly in geriatric cohorts .

Q. How does this compound’s COX inhibition profile compare to selective COX-2 inhibitors (e.g., celecoxib)?

this compound’s metabolite MAA suppresses COX-2 by 87–94% at 500–1000 mg doses, exceeding celecoxib’s inhibition (∼80% at 200 mg). However, its non-acidic structure reduces gastrointestinal toxicity. Comparative studies should measure prostaglandin E2 levels in whole-blood assays to quantify isoform-specific effects .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in agranulocytosis incidence rates across regions?

Conflicting incidence data (e.g., 0.8 vs. 23.7 cases/million) may stem from genetic polymorphisms (e.g., HLA variants) or surveillance bias. Genome-wide association studies (GWAS) paired with national pharmacovigilance databases (e.g., FDA, ANVISA) are needed to identify genetic/environmental modifiers .

Q. What explains the modest antipyretic effect of this compound in ICU trials despite strong COX inhibition?

While this compound reduces temperature by 0.8–1.1°C in small observational studies, ICU trials show only -0.1°C incremental benefit vs. untreated patients. Confounders like sepsis-induced thermoregulatory dysfunction may attenuate effects. Researchers should stratify patients by infection status and use multivariate regression to adjust for covariates .

Q. Experimental Design Recommendations

Q. What statistical approaches optimize power in this compound efficacy trials?

For non-normally distributed data (e.g., temperature curves), non-parametric tests (Mann-Whitney, Kruskal-Wallis) with Bonferroni-Holm correction are recommended. Sample size calculations should assume SD=1.0°C (based on HEAT trial placebo data) and include 15% attrition buffers .

Q. How can in vitro findings on this compound’s cytotoxicity be translated to in vivo models?

In vitro studies showing this compound-induced senescence in intervertebral disc cells lack relevance to intact organisms. Researchers should use 3D organoid cultures or animal models with pharmacokinetic profiling to mimic metabolite exposure .

Properties

CAS No.

68-89-3

Molecular Formula

C13H17N3NaO4S

Molecular Weight

334.35 g/mol

IUPAC Name

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate

InChI

InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20);

InChI Key

CEOUXRNZHGKECQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.[Na]

Appearance

Powder

Key on ui other cas no.

68-89-3

Pictograms

Health Hazard

solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Algopyrin
Analgin
Biopyrin
Dipyrone
Dipyronium
Metamizol
Metamizole
Metamizole Sodium
Methamizole
Methampyrone
Narone
Noramidopyrine Methanesulfonate
Noramidopyrine Methanesulfonate Sodium
Normelubrine
Novalgetol
Novalgin
Novamidazophen
Novaminsulfone
Optalgin
Pyralgin
Sulpyrin
Sulpyrine

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
Dipyrone
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
Dipyrone
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
Dipyrone
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
Dipyrone
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
Dipyrone
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
Dipyrone

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